molecular formula C8H7ClN2O2 B2675451 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride CAS No. 1864063-95-5

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2675451
CAS No.: 1864063-95-5
M. Wt: 198.61
InChI Key: WTLFJJULVHCBON-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a high-purity chemical reagent that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound belongs to the class of azaindoles, bicyclic heterocyclic systems where a pyrrole ring is fused to a pyridine ring. Such structures are considered privileged scaffolds in pharmaceutical development due to their wide range of pharmacological activities . Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential in biomedical research. Scientific literature indicates that these compounds show a promising inhibitory effect against FMS kinase, making them interesting candidates for the development of targeted therapies for anticancer and antiarthritic applications . The structural similarity of pyrrolopyridine cores to those found in naturally occurring alkaloids, such as the topoisomerase I inhibitor camptothecin, further underscores their relevance in designing novel bioactive molecules . Researchers utilize this compound as a key synthetic intermediate for further functionalization. The presence of both a carboxylic acid group and a basic nitrogen in the heteroaromatic system allows for diverse chemical modifications, facilitating the exploration of structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and solubility for research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLFJJULVHCBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-95-5
Record name 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The final product is often purified through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has gained significant attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data.

Chemistry

This compound serves as a versatile building block for the synthesis of complex organic molecules. It is utilized in various chemical reactions such as:

  • Cyclization Reactions : It can participate in cyclization to form other heterocyclic compounds.
  • Substitution Reactions : The compound can undergo electrophilic and nucleophilic substitutions to introduce diverse functional groups, enhancing its reactivity.

Biology

In biological research, this compound has been studied for its interactions with various molecular targets:

  • Enzyme Inhibition : It has demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation. Derivatives of this compound have shown IC₅₀ values in the nanomolar range against FGFR1–4, indicating strong potential as anticancer agents .
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that may protect cells from oxidative stress .
  • Immune Modulation : It inhibits TNIK (TRAF2 and NCK interacting kinase), which could have implications for immune regulation and cancer therapy .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anticancer Applications : Research indicates that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including breast cancer models .
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial biofilm formation, suggesting applications in treating infections .

Industry

In industrial applications, this compound is valuable in the development of agrochemicals and pharmaceuticals. Its unique structure contributes to the efficacy of products aimed at pest control and disease treatment.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of this compound against M-Hela tumor cell lines. Some compounds demonstrated activity twice that of the reference drug tamoxifen, with significant cytotoxicity observed in vitro .

Case Study 2: Antimicrobial Effects

Research on the antimicrobial efficacy of this compound showed that certain derivatives effectively suppressed bacterial biofilm growth. This positions them as promising candidates for further development as antibacterial agents .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can form complexes with proteins such as bovine serum albumin through electrostatic interactions and hydrogen bonding . These interactions can alter the protein’s conformation and function, leading to various biological effects. Additionally, the compound’s ability to inhibit bacterial DNA gyrase suggests its potential as an antibacterial agent .

Comparison with Similar Compounds

Uniqueness: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring fused to a pyridine nucleus. Its unique structural configuration imparts distinctive electronic and steric properties that influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins involved in various signaling pathways. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.

Anticancer Activity

This compound has demonstrated significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines and induce apoptosis. For instance, a derivative of this compound exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM and effectively reduced the migration and invasion capabilities of breast cancer cells (4T1) .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (nM)Effect on Cell Proliferation
4hFGFR17Inhibited
4hFGFR29Inhibited
4hFGFR325Inhibited
4hFGFR4712Inhibited

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example, certain pyrrolo[3,2-c]pyridine derivatives have shown activity against both Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (μg/mL)
Pyrrolo derivativeStaphylococcus aureus3.12
Pyrrolo derivativeCandida albicansStatistically significant reduction

Study on FGFR Inhibition

In a recent study, the biological evaluation of various pyrrolo derivatives revealed that specific substitutions on the pyrrole ring significantly enhanced their inhibitory activity against FGFRs. The study emphasized structure-activity relationships (SAR) that correlate specific functional groups with increased potency against cancer cell lines .

Research on Anti-inflammatory Effects

Another investigation explored the anti-inflammatory potential of related compounds, indicating that modifications in the chemical structure could lead to enhanced inhibition of COX-2 activity, a key enzyme in inflammatory responses. The study reported IC50 values for some derivatives being comparable to standard anti-inflammatory drugs like celecoxib .

Q & A

What synthetic methodologies are most effective for preparing 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of substituted pyridine precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents to the pyrrolopyridine core . Acid-mediated cyclization of intermediates like methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate has been reported, with HCl used to generate the hydrochloride salt . Optimization should focus on:

  • Catalyst loading : Reduce Pd catalyst to ≤5 mol% to minimize costs.
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity, as validated by HPLC .

How can researchers resolve discrepancies in reported enzyme inhibitory activity of this compound across studies?

Answer:
Contradictory IC50 values may arise from assay variability or impurities. To address this:

  • Validate purity : Use LC-MS to confirm ≥98% chemical purity, as impurities (e.g., unreacted intermediates) can skew bioactivity .
  • Standardize assays : Compare results under identical conditions (e.g., pH 7.4 buffer, 37°C) and use a reference inhibitor (e.g., staurosporine for kinase assays).
  • Structural analogs : Test derivatives (e.g., 1H-pyrrolo[3,2-c]pyridine-2-ylboronic acid) to isolate structure-activity relationships (SAR) and identify critical functional groups .

What computational strategies are recommended for predicting the binding mode of this compound to kinase targets?

Answer:
Use a hybrid approach combining:

  • Docking simulations : Employ AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., PI3Kδ for oncology targets) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in Desmond to assess binding stability, focusing on hydrogen bonds with catalytic lysine (e.g., Lys779 in PI3Kδ) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -Cl vs. -OCH3) to prioritize synthetic targets .

How should researchers design stability studies for this compound under physiological conditions?

Answer:
Follow a tiered protocol:

Forced degradation : Expose the compound to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (254 nm) for 24 hours. Monitor degradation via UPLC-MS .

Metabolic stability : Incubate with liver microsomes (human/rat) at 37°C. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

Data interpretation : Identify major degradation products (e.g., decarboxylated analogs) and adjust formulation (e.g., enteric coating) if instability exceeds 20% .

What strategies are effective for improving the aqueous solubility of this hydrochloride salt without compromising bioactivity?

Answer:

  • Co-solvent systems : Use 10–20% PEG-400 in PBS to enhance solubility while maintaining >90% compound integrity .
  • Prodrug design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) that hydrolyze in vivo. Test hydrolysis rates in plasma .
  • Crystal engineering : Explore polymorphs via solvent-drop grinding (e.g., methanol/acetone) to identify forms with higher solubility .

How can researchers validate the selectivity of this compound against off-target kinases?

Answer:

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test activity against 100+ kinases at 1 µM. Prioritize kinases with >50% inhibition .
  • Cellular assays : Measure off-target effects via RNA-seq or phosphoproteomics in relevant cell lines (e.g., HEK293T) .
  • Structural analysis : Compare binding poses of the compound in homologous kinases (e.g., PI3Kα vs. PI3Kδ) using cryo-EM or X-ray crystallography .

What analytical techniques are critical for characterizing trace impurities in bulk samples of this compound?

Answer:

  • HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 0.1% level .
  • NMR spectroscopy : Perform ¹H/¹³C NMR in DMSO-d6 to identify residual solvents (e.g., DMF) or synthetic byproducts (e.g., dimerized species) .
  • Elemental analysis : Confirm Cl⁻ content (theoretical: ~12.5%) to validate hydrochloride salt formation .

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